4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-3-bromo-
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Overview
Description
4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-3-bromo- is a heterocyclic compound that features a pyrano-pyridinone core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and bromo substituents on the pyrano-pyridinone ring enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-3-bromo- typically involves multi-component reactions (MCRs) that combine aldehydes, malononitrile, and β-ketoesters. One common method is the domino Knoevenagel-intramolecular Michael reaction sequence, which creates multiple bonds and rings in a single step . This method is efficient and can be performed under mild conditions without the need for extensive purification steps.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up by modifying the reaction conditions to accommodate larger quantities of starting materials. The process involves optimizing parameters such as temperature, solvent, and reaction time to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-3-bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different oxidation states, which can be useful in various applications.
Cyclization Reactions: The amino group can participate in cyclization reactions to form additional ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as potassium carbonate (K₂CO₃) and catalysts like palladium on carbon (Pd/C). Reaction conditions typically involve moderate temperatures and solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrano-pyridinone derivatives, while cyclization reactions can produce complex polycyclic structures .
Scientific Research Applications
4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-3-bromo- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism by which 4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-3-bromo- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrano[2,3-c]pyridin-4-one: This compound shares a similar core structure but differs in the position of the pyrano ring fusion.
2-Amino-4H-pyran-3-carbonitrile: Another related compound with a different substitution pattern, known for its wide range of biological activities.
Uniqueness
4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-3-bromo- stands out due to the presence of both amino and bromo substituents, which enhance its reactivity and potential for further functionalization. This makes it a valuable compound for developing new derivatives with tailored properties for specific applications .
Properties
CAS No. |
61997-20-4 |
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Molecular Formula |
C8H5BrN2O2 |
Molecular Weight |
241.04 g/mol |
IUPAC Name |
2-amino-3-bromopyrano[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-7(12)4-3-11-2-1-5(4)13-8(6)10/h1-3H,10H2 |
InChI Key |
YQPGZHKJXYANOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1OC(=C(C2=O)Br)N |
Origin of Product |
United States |
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